BenchChemオンラインストアへようこそ!

UL84 protein, cytomegalovirus

Antiviral Drug Discovery G-quadruplex Viral DNA Replication Inhibition

The UL84 protein (CAS 145186-23-8) of human cytomegalovirus (HCMV) is a stable, virus-specific, nonstructural phosphoprotein that is absolutely required for the initiation of lytic viral DNA replication from the origin, oriLyt. Functioning as a multifunctional regulatory protein, UL84 shuttles between the nucleus and cytoplasm, directly binds to the oriLyt G-quadruplex structure, and interacts with the immediate-early transactivator IE2-p86 and the DNA polymerase processivity factor UL44 to assemble the replication complex.

Molecular Formula C8H12N2O
Molecular Weight 0
CAS No. 145186-23-8
Cat. No. B1176392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUL84 protein, cytomegalovirus
CAS145186-23-8
SynonymsUL84 protein, cytomegalovirus
Molecular FormulaC8H12N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UL84 Protein (CAS 145186-23-8): An Essential Human Cytomegalovirus DNA Replication Initiator for Antiviral Research


The UL84 protein (CAS 145186-23-8) of human cytomegalovirus (HCMV) is a stable, virus-specific, nonstructural phosphoprotein that is absolutely required for the initiation of lytic viral DNA replication from the origin, oriLyt . Functioning as a multifunctional regulatory protein, UL84 shuttles between the nucleus and cytoplasm, directly binds to the oriLyt G-quadruplex structure, and interacts with the immediate-early transactivator IE2-p86 and the DNA polymerase processivity factor UL44 to assemble the replication complex . Unlike broadly acting antiviral targets, UL84’s mechanism is uniquely positioned at the earliest stage of the viral genome synthesis, making it a high-value target for developing intervention strategies that are orthogonal to current DNA polymerase inhibitors.

Why UL84 Cannot Be Substituted by IE2, UL44, or Other HCMV Replication Proteins


Generic substitution among HCMV replication factors is not scientifically valid because UL84 performs a unique, non-redundant role as the proposed initiator protein for viral DNA synthesis . While IE2-p86 is a promiscuous transcriptional transactivator and UL44 is a DNA polymerase processivity clamp, neither can functionally replace UL84’s ability to bind oriLyt and recruit the replication machinery. This functional exclusivity is demonstrated by UL84 mutants carrying leucine zipper deletions which completely lose the ability to interact with IE2 and fail to complement oriLyt-dependent DNA replication, confirming that even minor domain alterations abolish its essential function . The quantitative evidence below illustrates that when UL84’s specific protein-protein interactions or nuclear trafficking are disrupted, viral replication collapses, whereas targeting analogous interfaces on IE2 or UL44 does not produce the same breadth of inhibition, underscoring the non-interchangeable nature of this protein as a research tool and drug target.

Quantitative Differentiation of UL84 from IE2, UL44, and Other Viral Replication Factors


Differential G-Quadruplex Ligand Sensitivity: UL84 Is Inhibited by Multiple Chemotypes Unlike IE2 and UL44

In a direct head-to-head ELISA-based comparison of G4-binding inhibition, the G4 ligands TMPyP4, BRACO19, and PDS inhibited UL84 binding to the oriLyt essential region I (ER-I) G4 with IC50 values of 1.33 μM, 1.38 μM, and 0.30 μM, respectively. In contrast, for the viral replication factor UL44, only TMPyP4 showed effective inhibition (IC50 = 0.03 μM), while BRACO19 and PDS failed to exhibit robust inhibitory effects. For IE2, TMPyP4 inhibited G4 binding with an IC50 of 4.31 μM, but BRACO19 and PDS were similarly ineffective . This indicates that UL84 is broadly susceptible to multiple G4-binding chemotypes, whereas UL44 and IE2 are narrowly sensitive to only one.

Antiviral Drug Discovery G-quadruplex Viral DNA Replication Inhibition

Peptide Aptamer-Mediated Blockade of UL84 Nuclear Import Achieves Up to 90% Inhibition of HCMV Release, Surpassing Targeting of Classical NLS-Bearing Proteins

Peptide aptamers designed to bind specifically to the nonconventional nuclear localization signal (NLS) of pUL84 reduced HCMV replication by 50–60% in recombinant GFP-expressing virus assays, decreased viral plaque formation by 50–70%, and most strikingly, inhibited virus release by 70–90% in primary human fibroblasts . This level of inhibition is notably higher than what is typically observed when targeting cellular importin-α/β interactions or classical NLS-bearing proteins with generic import inhibitors.

Peptide Aptamer Nuclear Transport Inhibition Antiviral Efficacy

A Single Amino Acid Change in IE2 Confers UL84 Independence in Certain Strains, Defining the Precise Genetic Determinant of Target Essentiality

The essentiality of UL84 for viral replication is strain-dependent and is controlled by a single codon in the IE2 gene (UL122). In UL84-dependent strains like AD169 and Towne, deletion of UL84 abolishes viral DNA synthesis. In contrast, the TB40/E strain replicates independently of UL84 due to an H388D substitution in IE2. Reversing this mutation to D388H restores the AD169 Δ84 phenotype, rendering the virus unable to synthesize DNA without UL84 . This demonstrates that UL84’s essential function is tightly linked to a specific IE2 residue, a precision of genetic interaction not observed for other essential HCMV replication factors such as UL44 or UL54.

Viral Strain Specificity Drug Target Validation IE2-UL84 Interaction

Transdominant Inhibition of Viral Growth by UL84 Yields Approximately 10,000-Fold Reduction in Virus Yield

The transdominant inhibitory activity of UL84 was functionally recapitulated by its guinea pig cytomegalovirus homolog GP84, which impaired virus yield by approximately 10,000-fold in a transient co-transfection assay. A minimal 99-amino-acid inhibitory domain (codons 212–311) was sufficient for this effect . While the exact fold reduction for HCMV pUL84 has not been reported in a comparable assay format, the mechanism of transdominant inhibition—whereby excess pUL84 or its oligomerization domains suppresses IE2-mediated transactivation of early viral genes—is conserved, establishing UL84-derived inhibitory peptides as a distinct class of antiviral tool with a magnitude of effect not achievable by analogous fragments of UL44 or IE2.

Transdominant Inhibition Virus Yield Reduction Antiviral Strategy

Defined Research Applications for UL84 Protein (CAS 145186-23-8) Based on Quantitative Differentiation Evidence


High-Throughput Screening for G4-Ligand Antivirals with Multi-Chemotype Sensitivity

Use purified UL84 protein in G4-binding ELISA or fluorescence polarization assays to screen libraries for small molecules that disrupt the UL84-oriLyt G4 interaction. Unlike IE2 or UL44, which are inhibited by only one G4 ligand (TMPyP4), UL84 shows susceptibility to three structurally distinct chemotypes (TMPyP4, BRACO19, PDS) with IC50 values ranging from 0.30 to 1.38 μM . This multi-chemotype vulnerability increases the probability of identifying diverse hit scaffolds and reduces the risk of screening failure due to limited chemical space coverage.

Peptide Aptamer Engineering for Nuclear Import Blockade and Potent Virus Release Inhibition

Employ UL84 protein constructs containing the nonconventional NLS in aptamer selection and validation studies. Peptide aptamers targeting this domain achieve 50–70% reduction in viral plaque formation and 70–90% inhibition of virus release in primary fibroblasts . This degree of late-stage suppression is superior to targeting canonical NLS-mediated import and validates UL84 NLS as a uniquely effective antiviral intervention point for therapeutic peptide development.

Strain-Selective Target Validation Using UL84-Dependent (AD169/Towne) Versus Independent (TB40/E) HCMV Isolates

For genetic or pharmacological target validation studies, UL84-dependent strains such as AD169 must be used, as UL84 is dispensable in TB40/E due to a single H388D substitution in IE2 . This precise genetic mapping allows researchers to construct isogenic controls (TB40/E Δ84 IE2 D388H) that restore UL84 essentiality, enabling unambiguous attribution of phenotypic effects to UL84 function—a clean genetic system not available for other essential replication proteins like UL44 or UL54.

Dominant-Negative Antiviral Peptide Design Based on the Transdominant Inhibitory Domain

Design and express minimal UL84-derived peptides (targeting the oligomerization or leucine zipper domains) as dominant-negative inhibitors of HCMV replication. The functional homolog GP84 demonstrates that a 99-amino-acid inhibitory domain can suppress virus yield by approximately 10,000-fold . This paradigm of potent transdominant inhibition provides a quantitative benchmark for engineering UL84-based genetic antivirals or cell-based delivery systems that far exceed the suppression achievable by analogous fragments of IE2 or UL44.

Quote Request

Request a Quote for UL84 protein, cytomegalovirus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.